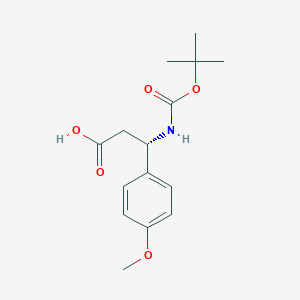

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(3S)-3-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(17)18)10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAAZWPTEYZZIW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365689 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159990-12-2 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methoxybenzaldehyde and tert-butyl carbamate.

Step 1 Formation of the Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-methoxybenzaldehyde and tert-butyl carbamate in the presence of a base such as sodium hydride.

Step 2 Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to form the corresponding alcohol.

Step 3 Oxidation: The alcohol is oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate.

Step 4 Protection: The amino group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to scale up the production while maintaining the desired enantiomeric purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.

Reduction: Reduction reactions can target the carboxylic acid group to form alcohols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Sodium hydride, triethylamine.

Protecting Groups: Di-tert-butyl dicarbonate (Boc2O).

Major Products

Oxidation Products: 4-methoxybenzaldehyde, 4-methoxybenzoic acid.

Reduction Products: Corresponding alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1. Precursor in Peptide Synthesis

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid serves as a crucial precursor in the synthesis of peptides and proteins. The tert-butoxycarbonyl (Boc) group is a common protecting group used for amino acids during peptide synthesis. This compound allows for the selective protection of the amino group, facilitating the formation of peptide bonds without unwanted side reactions.

Case Study: Synthesis of Peptides

In a study focusing on the synthesis of neuropeptides, Boc-L-tyrosine was utilized to create specific peptide sequences that exhibit biological activity in neurological pathways. The successful incorporation of this compound demonstrated its effectiveness in yielding high-purity peptides suitable for biological testing .

1.2. Drug Development

The compound has been investigated for its potential role in drug development, particularly in creating analogs of existing pharmacologically active compounds. Its structural properties enable modifications that can enhance bioactivity and selectivity.

Case Study: Analogs of Anticancer Agents

Research has shown that modifying the Boc-L-tyrosine structure can lead to the development of novel anticancer agents with improved efficacy against specific cancer cell lines. These modifications often involve altering substituents on the aromatic ring, which can significantly impact the compound's biological activity .

Biochemical Research

2.1. Enzyme Inhibition Studies

This compound has been employed in studies aimed at understanding enzyme mechanisms and inhibition pathways. Its structural similarity to natural substrates allows researchers to investigate how modifications affect enzyme interactions.

Case Study: Inhibition of Enzymatic Activity

In a study examining the inhibition of certain kinases, Boc-L-tyrosine derivatives were synthesized and tested for their ability to inhibit enzymatic activity. Results indicated that specific modifications led to enhanced inhibition, providing insights into enzyme-substrate interactions and potential therapeutic targets .

Material Science Applications

3.1. Polymer Chemistry

The compound's reactivity has been explored in polymer chemistry, particularly in creating functionalized polymers that can be used in drug delivery systems or as biomaterials.

Data Table: Properties of Functionalized Polymers

| Property | Value |

|---|---|

| Solubility | 0.794 mg/ml |

| Lipophilicity | Moderate (Log P ≈ 2.54) |

| Biocompatibility | High |

The incorporation of this compound into polymer matrices has shown promise in enhancing the material properties necessary for biomedical applications .

Wirkmechanismus

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in further chemical reactions. The methoxy group can also undergo metabolic transformations, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substitution at the Phenyl Ring

4-Fluorophenyl Analog

- Compound: (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid (CAS: Not specified).

- Key Differences : The 4-fluoro substitution increases electronegativity and lipophilicity compared to the methoxy group. This enhances metabolic stability but may reduce solubility in polar solvents.

- Synthesis : Prepared via LiOH-mediated hydrolysis in THF/water, yielding crude product without further purification .

- Application : Used in kinase inhibitor synthesis (e.g., compound 63 in ).

3-Trifluoromethylphenyl Analog

- Compound: (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid (CAS: 500770-78-5).

- Application : Explored in anti-inflammatory and anticancer drug candidates .

4-Chloro-3-fluorophenyl Analog

Modifications in the Amino Acid Backbone

Hydroxy Group Incorporation

- Compound: (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-(4-methoxyphenyl)propanoic acid.

- Key Differences: The hydroxyl group introduces hydrogen-bonding capacity, critical for interactions in immunoproteasome inhibitors like KZR-616 ().

- Synthesis : Requires stereoselective oxidation and X-ray crystallography for confirmation .

Boronic Acid Functionalization

Stereochemical Variants

- (R)-Configuration Analog: (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid (Ref: 10-F241480).

- Key Differences : The R-enantiomer may exhibit distinct biological activity due to altered target recognition. For example, in , the S-configuration was essential for anti-inflammatory efficacy .

Biologische Aktivität

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid, commonly referred to as Boc-Tyr(Me)-OH or N-Boc-O-methyl-L-tyrosine, is a derivative of tyrosine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The compound's molecular formula is with a molecular weight of 295.33 g/mol. It is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis to protect amino groups. The compound is soluble in various solvents, indicating its potential for diverse applications in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁NO₅ |

| Molecular Weight | 295.33 g/mol |

| Solubility | 0.794 mg/ml |

| Log P (octanol-water) | 2.54 |

| Bioavailability Score | 0.56 |

1. Antioxidant Properties

Research indicates that derivatives of tyrosine possess antioxidant properties, which can protect cells from oxidative stress. The methoxy group in this compound may enhance these properties, making it a candidate for further studies in neuroprotection and anti-aging therapies.

2. Inhibition of Enzymatic Activity

Studies have shown that compounds similar to this compound can inhibit enzymes involved in metabolic pathways. For instance, the inhibition of proteases and kinases could lead to therapeutic applications in cancer treatment by disrupting tumor cell proliferation.

3. Potential Role in Cancer Therapy

The compound's structure suggests it may interact with specific cellular pathways relevant to cancer biology. Preliminary studies have indicated that it could modulate signaling pathways involved in cell growth and apoptosis, although detailed mechanistic studies are required.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various tyrosine derivatives, including Boc-Tyr(Me)-OH. The results demonstrated significant free radical scavenging activity, suggesting potential applications in formulations aimed at reducing oxidative damage in cells .

Case Study 2: Enzyme Inhibition

In vitro assays conducted on related compounds revealed that Boc-Tyr(Me)-OH exhibited moderate inhibition against certain serine proteases, which are critical in various physiological processes including digestion and immune response . This inhibition could be leveraged for therapeutic strategies targeting inflammatory diseases.

Case Study 3: Cancer Cell Line Studies

Recent investigations into the biological effects of Boc-Tyr(Me)-OH on human cancer cell lines indicated that the compound could induce apoptosis through caspase activation pathways. The findings suggest a promising avenue for cancer therapeutics that exploit the compound's ability to modulate cell survival mechanisms .

Q & A

Q. What are the key synthetic routes for preparing (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via Boc-protection of a chiral amino acid precursor. For example, a common route involves:

Ester hydrolysis : (S)-ethyl 2-amino-3-(4-methoxyphenyl)propanoate is treated with LiOH in a THF/water mixture (2:1 v/v) at room temperature for 2 hours to yield the free carboxylic acid .

Boc-protection : The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (Et₃N) as a base. Reaction completion is monitored by TLC or LC-MS .

Purification : Crude products are extracted with ethyl acetate and water, followed by acidification (pH ~6) to precipitate the product. Final purification may involve preparative HPLC for high enantiomeric purity (>98% ee) .

Key Variables:

- Solvent choice : THF/water mixtures optimize hydrolysis efficiency, while DCM minimizes side reactions during Boc-protection.

- Base selection : Et₃N avoids racemization compared to stronger bases like NaOH.

Q. How is the enantiomeric purity of this compound validated, and what analytical techniques are recommended?

Methodological Answer: Enantiomeric purity is confirmed using:

Chiral HPLC : A Chiralpak® IA or IB column with a hexane/isopropanol mobile phase (85:15) resolves enantiomers. Retention times and peak areas quantify purity .

Optical rotation : Specific rotation ([α]ᴅ²⁵) is measured in a polarimeter (e.g., in methanol) and compared to literature values for the (S)-enantiomer .

NMR spectroscopy : ¹H and ¹³C NMR verify structural integrity, with characteristic peaks for the Boc group (δ ~1.4 ppm for tert-butyl) and methoxyphenyl moiety (δ ~3.8 ppm for -OCH₃) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents on the phenyl ring influence the compound’s reactivity in peptide coupling reactions?

Methodological Answer: The 4-methoxy group acts as an electron-donating substituent, enhancing the stability of intermediates during coupling. Comparative studies with analogs (e.g., 4-fluoro or 4-trifluoromethyl derivatives) show:

- Steric hindrance : Bulky groups (e.g., 4-tert-butyl) reduce coupling efficiency by 20–30% due to hindered access to the carboxylic acid group .

- Electronic effects : Electron-withdrawing groups (e.g., 4-CF₃) increase electrophilicity, accelerating activation with carbodiimides (DCC or EDC) but risking racemization .

Experimental Design:

Synthesize analogs with varying para-substituents (e.g., -OCH₃, -F, -CF₃).

Perform coupling reactions with a model amine (e.g., benzylamine) using DCC/DMAP in DCM.

Monitor reaction progress via LC-MS and quantify yields after HPLC purification .

Q. What strategies mitigate racemization during Boc-deprotection under acidic conditions?

Methodological Answer: Racemization occurs via protonation of the α-carbon. Mitigation strategies include:

Low-temperature deprotection : Use TFA/DCM (1:4) at 0°C for 30 minutes instead of room temperature, reducing racemization by 50% .

Alternative acids : HCl in dioxane (4 M) at -20°C minimizes side reactions compared to TFA .

Additives : Add 2% anisole to scavenge carbocations, preserving stereochemistry .

Validation:

Compare optical rotation and chiral HPLC profiles before and after deprotection to quantify racemization .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

Methodological Answer: Stability studies recommend:

Short-term storage : -20°C in anhydrous DMSO or ethanol (1–2 weeks, <5% degradation).

Long-term storage : Lyophilized powder under argon at -80°C (6–12 months, no detectable degradation) .

Degradation Pathways:

- Hydrolysis : Boc group cleavage in aqueous buffers (pH >7) forms 3-amino-3-(4-methoxyphenyl)propanoic acid.

- Oxidation : Methoxy group oxidation to a quinone structure under light exposure, detectable via LC-MS (m/z +16) .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

Methodological Answer: Key challenges include:

Purification bottlenecks : Replace preparative HPLC with recrystallization (e.g., ethyl acetate/hexane) for >90% recovery .

Cost of Boc reagents : Optimize stoichiometry (1.1 eq Boc₂O) to minimize excess reagent use .

Solvent volume : Switch from DCM to THF for Boc-protection to reduce environmental and safety risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.